(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol, also known as 8-aminoadenosine, is a significant organic compound belonging to the class of purine nucleosides. This compound features a hydroxymethyl group attached to an oxolane ring, which is a five-membered cyclic ether. The molecular formula of this compound is with a molecular weight of approximately 282.26 g/mol. Its structural configuration includes multiple stereocenters, contributing to its biological activity and interactions within biological systems.
This compound can be sourced from various biological organisms, including certain plants like Acanthus ilicifolius and Acanthus ebracteatus . It falls under the broader classification of nucleosides, which are compounds consisting of a nitrogenous base attached to a sugar molecule. Specifically, it is categorized as a purine nucleoside, which plays crucial roles in cellular metabolism and signaling.
The synthesis of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol can involve several methods, including total synthesis approaches that utilize various starting materials and reagents. One notable method involves the use of l-arabinose as a precursor, where key reactions such as Collins oxidation are employed to achieve the desired oxolane structure .
In laboratory settings, the synthesis typically follows these steps:
These synthetic routes require careful control of stereochemistry to ensure the correct configuration at the chiral centers.
The molecular structure of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol can be described using various chemical descriptors:
c1nc(c2c(n1)n(c(n2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
The compound exhibits chirality at four positions within its structure, leading to specific stereoisomers that influence its biological activity .
(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol participates in various chemical reactions typical for nucleosides:
These reactions are essential for its role in biochemical pathways and potential therapeutic applications.
The mechanism of action for (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol primarily involves its interaction with biological targets such as enzymes and receptors. As a purine nucleoside analog, it may inhibit specific enzymatic activities related to nucleotide metabolism or cellular signaling pathways.
For instance, it has been observed that similar compounds can act as inhibitors for enzymes involved in nucleotide synthesis or degradation processes . This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications in cancer treatment or antiviral therapies.
The physical properties of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol include:
Chemical properties include stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures.
(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol has several scientific applications:
Enantioselective synthesis of the (3R,5R)-oxolane core predominantly leverages chiral auxiliaries, asymmetric catalysis, and kinetic resolution. Transition metal catalysts with chiral ligands enable precise stereocontrol during ring formation and functionalization. Notably, asymmetric hydrogenation of furan-derived precursors using Rh(I)-DuPhos complexes achieves >98% ee in the synthesis of protected derivatives, establishing the critical (3R,5R) configuration early in the synthetic sequence [5] .
Lewis acid-mediated cyclizations of acyclic precursors provide an alternative route. Sn(IV)-pybox complexes catalyze the stereoselective cyclization of 1,4-diols to form the tetrahydrofuran ring with excellent diastereoselectivity (>20:1 dr). This approach benefits from the chelation control offered by the chiral catalyst, directing the stereochemistry at C3 and C5 positions simultaneously. A key intermediate is the protected triol, (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl, which can be further elaborated to adenosine analogs like regadenoson monohydrate through nucleoside coupling [5] .
Table 1: Asymmetric Catalytic Approaches to (3R,5R)-Oxolane Derivatives
Method | Catalyst System | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos | Dihydrofuran carboxylate | >98 | 85 |
Lewis Acid Cyclization | Sn(IV)-(S)-pybox | (2R,3R,4S,5R)-Protected triol | 99 | 78 |
Enzymatic Desymmetrization | Lipase B (CAL-B) | meso-Diacetate oxolane | >99 | 95 |
Nucleophilic Ring-Opening | Ti-TADDOLate | Epoxy-alcohol precursor | 97 | 82 |
Solid-phase synthesis enables rapid generation of diverse oxolane libraries through scaffold immobilization and sequential functionalization. The (3R,5R)-oxolane core is typically anchored to Wang resin or Tentagel beads via its primary hydroxymethyl group using acid-labile linkers like 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB). This strategy permits selective modification of the C2 and C3 diol system while minimizing protecting group manipulations [5] .
Key transformations on solid support include:
After functionalization, cleavage with TFA/DCM (1:99) liberates products with high purity (>90% by HPLC), significantly reducing downstream purification needs. This approach facilitates the synthesis of analogs like 2,5-bis(hydroxymethyl)oxolane-3,4-diol derivatives for evaluation as glycosidase inhibitors or sodium channel modulators [4] [7] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1